![molecular formula C11H12O3 B2451089 2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid CAS No. 2248273-92-7](/img/structure/B2451089.png)
2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid
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Overview
Description
Compounds like “2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid” belong to the class of organic compounds known as carboxylic acids . These are compounds containing a functional group called the carboxylic acid group (-COOH).
Synthesis Analysis
The synthesis of such compounds typically involves various organic chemistry reactions, including functional group interconversions and carbon-carbon bond-forming reactions . The exact synthesis pathway would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a compound like this can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . The (2S,3S) notation indicates the stereochemistry of the molecule, referring to the spatial arrangement of the atoms .Chemical Reactions Analysis
The reactivity of a compound like this would be influenced by its functional groups. Carboxylic acids, for example, are known to undergo reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and acidity can be predicted based on the compound’s structure . Carboxylic acids, for instance, are typically polar and can form hydrogen bonds, influencing their physical properties .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid” (EN300-6495788), focusing on six unique applications:
Pharmacological Research
EN300-6495788 has shown potential in pharmacological research due to its unique chemical structure. Researchers are investigating its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic effects. This compound could lead to the development of new drugs for treating various diseases, including neurological disorders and inflammatory conditions .
Synthetic Organic Chemistry
In synthetic organic chemistry, EN300-6495788 serves as a valuable intermediate for the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile building block in the creation of novel compounds. This application is crucial for developing new materials and pharmaceuticals .
Biochemical Studies
EN300-6495788 is used in biochemical studies to explore its effects on cellular processes. Researchers are examining how this compound influences cell signaling pathways, gene expression, and metabolic activities. These studies are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
Medicinal Chemistry
In medicinal chemistry, EN300-6495788 is being studied for its potential as a lead compound in drug discovery. Its unique structure and biological activity make it an attractive candidate for developing new medications. Researchers are optimizing its chemical properties to enhance its efficacy and safety as a therapeutic agent .
Toxicological Research
Toxicological research involves studying the safety profile of EN300-6495788. Scientists are conducting various tests to determine its toxicity levels, potential side effects, and safe dosage ranges. This information is crucial for ensuring the compound’s safety in potential therapeutic applications .
Chemical Biology
EN300-6495788 is utilized in chemical biology to probe biological systems. Researchers use this compound to study its interactions with biomolecules, such as proteins and nucleic acids. These studies help elucidate the compound’s role in biological processes and its potential as a tool for chemical biology research .
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for a compound like this could involve exploring its potential applications, such as in the development of new pharmaceuticals or materials . Further studies could also aim to improve the methods for its synthesis or to better understand its reactivity and mechanism of action .
properties
IUPAC Name |
2-[(2S,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-8-4-2-3-5-9(8)14-10(7)6-11(12)13/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAGANSHMVROEE-XVKPBYJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C12)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC2=CC=CC=C12)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid |
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